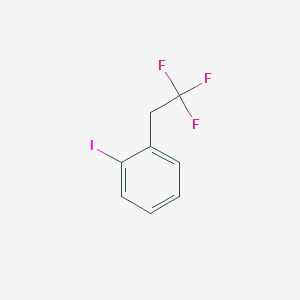

1-Iodo-2-(2,2,2-trifluoroethyl)-benzene

Description

Significance of Organofluorine Chemistry in Contemporary Synthetic Research

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical research, with profound impacts on pharmaceuticals, agrochemicals, and materials science. chinesechemsoc.orgwikipedia.orgsoci.org The unique properties of the fluorine atom—its small size and high electronegativity—impart significant changes to the physicochemical characteristics of organic molecules. chinesechemsoc.org The incorporation of fluorine or fluorine-containing groups, such as the trifluoromethyl (CF3) group, can enhance metabolic stability, binding affinity, lipophilicity, and bioavailability. chinesechemsoc.orglookchem.com It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org

Unlike many other elements, fluorine is scarce in natural organic compounds, meaning nearly all organofluorine molecules are the product of synthetic chemistry. chinesechemsoc.orgworktribe.com This has spurred the development of novel and efficient fluorination and fluoroalkylation methods. chinesechemsoc.org The C-F bond is one of the strongest covalent bonds in organic chemistry, contributing to the chemical and biological stability of fluorinated molecules. chinesechemsoc.orgwikipedia.org This stability is a critical feature that helps prevent undesired metabolic transformations in drug candidates. lookchem.com

Strategic Importance of Aryl Iodides as Versatile Synthetic Intermediates

Aryl iodides are highly valued intermediates in organic synthesis, primarily due to their utility in a wide array of cross-coupling reactions. researchgate.net The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making aryl iodides the most reactive substrates in catalytic cycles, particularly in palladium-catalyzed reactions. nih.govwikipedia.org This high reactivity allows for transformations under milder conditions compared to their bromide or chloride counterparts.

Their versatility is demonstrated in numerous named reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, which are fundamental methods for constructing carbon-carbon and carbon-nitrogen bonds. researchgate.netwikipedia.orgwikipedia.orgorganic-chemistry.org The differential reactivity between various aryl halides (I > Br > Cl) can be exploited for selective, sequential functionalization of polyhalogenated aromatic compounds. wikipedia.orgresearchgate.net Furthermore, aryl iodides are precursors for the synthesis of hypervalent iodine reagents, which are themselves important oxidizing agents in organic chemistry. researchgate.netnih.gov

Contextualizing 1-Iodo-2-(2,2,2-trifluoroethyl)-benzene within Modern Organofluorine and Aryl Halide Chemistry

The compound this compound embodies the convergence of organofluorine and aryl halide chemistry. It features a trifluoroethyl group (-CH2CF3) on an aromatic ring, which serves as a bioisostere for other groups and can significantly modify a molecule's biological properties due to its high lipophilicity. The presence of the highly reactive iodide substituent on the same aromatic ring makes this compound a valuable building block for introducing the 2-(2,2,2-trifluoroethyl)phenyl moiety into more complex structures.

This strategic combination of a stable, property-modifying fluorinated group and a highly reactive synthetic handle (the iodide) makes it a prime substrate for modern synthetic methods. It is designed for use in palladium-catalyzed cross-coupling reactions, enabling the efficient construction of intricate molecules for pharmaceutical and materials science applications. Its structure allows chemists to leverage the well-established reactivity of aryl iodides to forge new bonds, while carrying the influential trifluoroethyl group into the target molecule.

Structure

3D Structure

Properties

Molecular Formula |

C8H6F3I |

|---|---|

Molecular Weight |

286.03 g/mol |

IUPAC Name |

1-iodo-2-(2,2,2-trifluoroethyl)benzene |

InChI |

InChI=1S/C8H6F3I/c9-8(10,11)5-6-3-1-2-4-7(6)12/h1-4H,5H2 |

InChI Key |

RYUZIONYZBGCLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC(F)(F)F)I |

Origin of Product |

United States |

Reactivity and Transformational Pathways of 1 Iodo 2 2,2,2 Trifluoroethyl Benzene

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Aryl-Iodine Bond

The carbon-iodine (C-I) bond in 1-iodo-2-(2,2,2-trifluoroethyl)-benzene is the most reactive of the aryl-halide bonds, making it an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is a cornerstone of cross-coupling chemistry, and aryl iodides are among the most reactive coupling partners.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling an organoboron compound with an organic halide. libretexts.org The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the biaryl product. libretexts.org Given the high reactivity of aryl iodides, this compound is an ideal substrate for Suzuki-Miyaura coupling, enabling the introduction of various aryl or vinyl substituents at the 1-position. libretexts.org Modified conditions have expanded the reaction's scope to include less reactive substrates, but aryl iodides remain highly effective. libretexts.org

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Component | Example | Purpose | Citation |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Active catalytic species | elsevierpure.com |

| Ligand | P(t-Bu)₃, SPhos, XPhos | Stabilizes catalyst, promotes reductive elimination | elsevierpure.com |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | Activates the organoboron species | nih.gov |

| Solvent | Toluene, Dioxane, DMF | Reaction medium | nih.gov |

| Coupling Partner | Arylboronic acid, Alkylborane | Source of the new carbon fragment | libretexts.org |

Sonogashira Coupling: This reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne. libretexts.org It characteristically employs a dual catalytic system of palladium and copper(I). libretexts.orgwikipedia.org The reactivity of the aryl halide is crucial, with the order being I > Br > Cl. wikipedia.org This high reactivity allows for selective coupling; for instance, an aryl iodide can react while an aryl bromide on the same molecule remains untouched by carefully controlling the reaction conditions. wikipedia.org this compound would readily participate in Sonogashira coupling to yield arylalkyne structures, which are important precursors in pharmaceuticals and materials science. libretexts.org

Table 2: Key Components in Sonogashira Coupling

| Component | Example | Role | Citation |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle | libretexts.org |

| Copper Co-catalyst | CuI | Forms copper acetylide, facilitates transmetalation | libretexts.orgwikipedia.org |

| Base | Triethylamine (Et₃N), Diethylamine (Et₂NH) | Neutralizes HX byproduct, can act as solvent | wikipedia.org |

| Solvent | DMF, THF, Amines | Reaction medium | wikipedia.org |

| Coupling Partner | Terminal Alkyne | Provides the alkynyl group | libretexts.org |

Copper-catalyzed reactions offer a complementary approach to palladium-based methods, often with different substrate scopes and reaction conditions.

Goldberg-Ullmann Type Couplings: The Ullmann condensation is a classic copper-promoted reaction that converts aryl halides into aryl ethers, thioethers, and amines, though it often requires high temperatures. wikipedia.orgorganic-chemistry.org The Goldberg reaction specifically refers to the C-N bond-forming variant. wikipedia.org A highly relevant application is the synthesis of aryl 2,2,2-trifluoroethyl sulfides via a copper(I)-catalyzed Goldberg-Ullmann coupling of aryl iodides with 2,2,2-trifluoroethylthioacetate. researchgate.net This demonstrates a direct pathway to introduce a trifluoroethylthio- group onto an aromatic ring starting from an aryl iodide. researchgate.net The mechanism involves the formation of a copper(I) intermediate that reacts with the aryl halide. wikipedia.org

Chan-Lam Coupling: The Chan-Lam coupling reaction typically involves the copper-catalyzed cross-coupling of an aryl boronic acid with an amine or an alcohol to form C-N or C-O bonds, respectively. wikipedia.orgorganic-chemistry.org Unlike the often harsh conditions of the Ullmann reaction, Chan-Lam couplings can frequently be performed at room temperature and open to the air. wikipedia.org The mechanism is thought to proceed through a Cu(III) intermediate that undergoes reductive elimination. wikipedia.org While the canonical Chan-Lam reaction uses a boronic acid, related copper-catalyzed systems can couple aryl halides directly. For instance, copper(II) chloride has been used to catalyze the C-O coupling of aryl bromides with aliphatic diols in the absence of other ligands. rsc.org Such methodologies provide an alternative pathway for functionalizing substrates like this compound.

Nickel-catalyzed cross-electrophile couplings have gained prominence as a powerful method that directly couples two different electrophiles, using a stoichiometric reductant and avoiding the pre-synthesis of organometallic reagents. wisc.edu

This approach is particularly relevant for the functionalization of this compound. Research has demonstrated a nickel-catalyzed direct trifluoroethylation of aryl iodides using 1,1,1-trifluoro-2-iodoethane (CF₃CH₂I) as the coupling partner. researchgate.net This reductive coupling showcases high efficiency and excellent functional group compatibility. researchgate.net The success of the reaction relies on a combination of a nickel catalyst with specific nitrogen and phosphine ligands. researchgate.net This methodology provides a direct route to synthesize (2,2,2-trifluoroethyl)arenes, highlighting a modern application of nickel catalysis in C-C bond formation involving aryl iodides. researchgate.net General methods also exist for coupling aryl halides with other electrophiles, such as alkyl bromides, under nickel catalysis. nih.gov

Table 3: Example of Nickel-Catalyzed Reductive Coupling

| Component | Example Reagent/Condition | Purpose | Citation |

| Nickel Catalyst | NiBr₂·diglyme | Pre-catalyst for the active Ni(0) species | researchgate.net |

| Ligand | 4,4′-Di-tert-butyl-2,2′-bipyridine | Stabilizes nickel, modulates reactivity | researchgate.net |

| Reductant | Zinc (Zn) powder | Provides electrons for the reductive cycle | wisc.edu |

| Electrophile 1 | Aryl Iodide (e.g., 1-iodo-2-R-benzene) | First coupling partner | researchgate.net |

| Electrophile 2 | CF₃CH₂I | Second coupling partner | researchgate.net |

| Solvent | Dimethylacetamide (DMA) | Reaction medium | researchgate.net |

Radical Reactivity of the Aryl Iodide Functionality

The inherent weakness of the C-I bond also predisposes this compound to reactions proceeding through radical intermediates.

The C-I bond can undergo homolytic cleavage upon exposure to ultraviolet light, generating an aryl radical and an iodine radical. This property enables a range of photoinduced transformations. While specific studies on this compound are not prevalent, the reactivity of related systems is well-documented. For example, photochemical methods have been developed for the cross-electrophile coupling of aryl iodides with polyfluorinated arenes. nih.gov These systems often use an iridium-based photoredox catalyst that, upon irradiation, can facilitate the reduction of the aryl iodide to form an aryl radical, which then engages in the coupling reaction. nih.gov This approach demonstrates how light can be used to initiate radical pathways for C-C bond formation involving aryl iodides.

The bond dissociation energy (BDE) of the C-I bond in iodobenzene is significantly lower than that of other aryl-halogen bonds, making it the most likely to break homolytically upon thermal or chemical initiation. This cleavage generates a highly reactive aryl radical. The presence of the electron-withdrawing 2-(2,2,2-trifluoroethyl) group on the benzene (B151609) ring would influence the energetic and reactive properties of the resulting aryl radical intermediate. This inherent reactivity underpins many radical-mediated reactions, such as reductions, additions to alkenes, and cyclizations, where the aryl iodide serves as a radical precursor.

Table 4: Comparison of Average Bond Dissociation Energies (BDE) for Phenyl Halides

| Bond | Approximate BDE (kJ/mol) | Relative Reactivity in Homolytic Cleavage |

| C-F | ~536 | Lowest |

| C-Cl | ~401 | Low |

| C-Br | ~338 | Medium |

| C-I | ~272 | Highest |

Reactions Involving Hypervalent Iodine Chemistry Deriving from this compound

Iodoarenes are fundamental precursors for the synthesis of hypervalent iodine compounds, which are valuable reagents in modern organic synthesis due to their mild and selective oxidizing properties. arkat-usa.orgbeilstein-journals.org The general method for accessing iodine(III) species involves the oxidation of the iodine(I) atom of an iodoarene. organic-chemistry.org Common oxidants for this purpose include peracetic acid, m-chloroperoxybenzoic acid (m-CPBA), and Oxone. organic-chemistry.orgwikipedia.org

For this compound, it is anticipated that oxidation would yield the corresponding hypervalent iodine(III) reagent, such as 1-(diacetoxyiodo)-2-(2,2,2-trifluoroethyl)-benzene. This transformation would follow the established mechanism for iodoarenes. However, the presence of the strongly electron-withdrawing 2,2,2-trifluoroethyl group is expected to decrease the electron density on the iodine atom, making it more electrophilic and thus more challenging to oxidize compared to unsubstituted iodobenzene.

Oxidative Fluorination Applications and Mechanisms

Hypervalent iodine reagents are pivotal in the development of modern fluorination methods. The introduction of fluorine into molecules can significantly alter their biological and material properties. beilstein-journals.org Oxidative fluorination reactions mediated by iodine often proceed via two main pathways:

Use of a pre-formed Aryl-IF₂ reagent: This involves the synthesis and isolation of an aryliodine(III) difluoride, which then acts as the fluorinating agent.

In-situ generation of the active fluorinating species: A common method involves reacting a stable iodine(III) precursor, such as a (diacetoxyiodo)arene, with a fluoride source like hydrogen fluoride-pyridine (HF•Py). nih.gov

A hypervalent iodine(III) difluoride derived from this compound would be a putative fluorinating agent. Its synthesis could potentially be achieved by reacting the parent iodoarene with an oxidative fluorinating system, such as Selectfluor, which has been used to prepare other (difluoroiodo)arenes and even higher-valent iodine(V) tetrafluorides. beilstein-journals.orgresearchgate.netnih.gov The mechanism involves the oxidation of the iodine center, followed by ligand exchange to incorporate fluoride ions.

The table below outlines a general, representative reaction for the synthesis of an aryliodine(III) difluoride using Selectfluor, a common electrophilic fluorinating agent.

Table 1: General Oxidative Fluorination of Iodoarenes

| Reactant | Reagent | Product | General Conditions |

|---|---|---|---|

| Ar-I | Selectfluor | Ar-IF₂ | Acetonitrile, heat |

This table represents a general transformation. Specific studies for this compound are not prevalent in the searched literature.

Ligand Exchange Reactions and Their Synthetic Utility

A key feature of hypervalent iodine(III) compounds is their ability to undergo ligand exchange reactions at the iodine center. nih.gov This process is typically a rapid and reversible equilibrium, allowing for the facile generation of a wide array of synthetically useful reagents from a single, stable precursor. arkat-usa.org

The most common example is the exchange of acetate ligands in (diacetoxyiodo)arenes. Reacting a compound like (diacetoxyiodo)benzene (PIDA) with other acids, such as trifluoroacetic acid or p-toluenesulfonic acid, results in the formation of new iodine(III) reagents with trifluoroacetate or tosylate ligands, respectively. arkat-usa.orgwikipedia.org These new reagents possess different reactivity profiles, expanding their synthetic utility. For instance, [hydroxy(tosyloxy)iodo]benzene (Koser's reagent) is a powerful reagent for the α-tosyloxylation of ketones. diva-portal.org

Should the precursor, 1-(diacetoxyiodo)-2-(2,2,2-trifluoroethyl)benzene, be synthesized, it would be expected to undergo similar ligand exchange reactions. This would enable access to a family of hypervalent iodine reagents all featuring the 1-iodo-2-(2,2,2-trifluoroethyl)phenyl backbone, each with potentially unique reactivity for various organic transformations.

Electrophilic Aromatic Substitution (EAS) on the this compound Scaffold

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. chemistry.coach The reaction proceeds via a two-step mechanism: initial attack by an electrophile (E+) on the π-system of the benzene ring to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. uci.edu Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using X₂/FeX₃), and sulfonation (using SO₃/H₂SO₄). chemistry.coachmasterorganicchemistry.comlibretexts.org

There is a lack of specific experimental data in the surveyed literature concerning EAS reactions performed directly on the this compound scaffold. Therefore, predicting the outcome of such reactions relies on a theoretical analysis of the directing effects of the two existing substituents on the aromatic ring.

Influence of the 2,2,2-Trifluoroethyl Group on Aryl Ring Reactivity and Positional Selectivity

The rate and regioselectivity of electrophilic aromatic substitution are governed by the electronic properties of the substituents already present on the benzene ring. libretexts.org Substituents are broadly classified as activating or deactivating, and as ortho, para-directors or meta-directors. leah4sci.com

The this compound molecule possesses two substituents whose combined influence dictates the reactivity of the ring.

Iodo Group (-I): As a halogen, iodine exerts a dual electronic effect. It is strongly electron-withdrawing through the inductive effect (-I), which deactivates the ring towards electrophilic attack. However, it possesses lone pairs of electrons that can be donated into the ring through resonance (+M), which stabilizes the carbocation intermediate when the attack occurs at the ortho and para positions. The inductive effect is dominant, making the ring less reactive than benzene, but the resonance effect directs incoming electrophiles to the ortho and para positions. Thus, iodine is a deactivating ortho, para-director. pressbooks.pubwikipedia.org

2,2,2-Trifluoroethyl Group (-CH₂CF₃): This group is a potent electron-withdrawing group. The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the methylene (B1212753) group and, by extension, the aromatic ring. This is a purely inductive effect (-I) as the group has no lone pairs to participate in resonance. Such inductively withdrawing alkyl-type groups are strongly deactivating and are meta-directors. libretexts.org

The combined effect of these two groups renders the aromatic ring significantly deactivated towards electrophilic attack. The positional selectivity is determined by the competition between the ortho, para-directing iodo group and the meta-directing trifluoroethyl group. The possible positions for substitution are C4, C5, and C6. Attack at C3 is sterically hindered. While the ortho, para-directing effect of halogens is well-established, the strong deactivating nature of the adjacent -CH₂CF₃ group would likely lead to a mixture of products, with precise ratios being difficult to predict without empirical data.

The table below summarizes the characteristics of the substituents.

Mechanistic Elucidation of Reactions Involving 1 Iodo 2 2,2,2 Trifluoroethyl Benzene

Detailed Catalytic Cycle Analyses of Metal-Mediated Transformations

1-Iodo-2-(2,2,2-trifluoroethyl)-benzene is a versatile substrate for a variety of metal-mediated cross-coupling reactions, most notably those catalyzed by palladium. The generally accepted mechanism for these transformations, such as the Suzuki, Heck, and Negishi couplings, proceeds through a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states. nobelprize.org

The catalytic cycle typically consists of three fundamental steps:

Oxidative Addition : This is the initial and often rate-determining step where the aryl iodide reacts with a coordinatively unsaturated Pd(0) complex. nobelprize.orgchemrxiv.org The C-I bond of this compound cleaves and adds to the palladium center, resulting in the formation of a square planar organopalladium(II) complex. uvic.ca The presence of the strongly electron-withdrawing 2,2,2-trifluoroethyl group at the ortho position makes the ipso-carbon more electron-deficient, thereby facilitating its attack on the electron-rich Pd(0) center and increasing the rate of oxidative addition compared to electron-rich aryl iodides. nih.gov Computational and experimental studies suggest that for many systems, the active catalyst is a monoligated Pd(0) species, L1Pd(0), which forms a T-shaped oxidative addition product. acs.org

Transmetalation (for couplings like Suzuki or Negishi) : In this step, the second coupling partner, typically an organoboron or organozinc compound, transfers its organic group to the palladium(II) complex. nobelprize.org This displaces the iodide ligand and results in a diorganopalladium(II) intermediate.

Reductive Elimination : This is the final step of the cycle, where the two organic groups—the 2-(2,2,2-trifluoroethyl)phenyl moiety and the group from the transmetalating agent—couple and are expelled from the palladium center. nobelprize.org This C-C bond formation regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle. nobelprize.org

Below is a data table summarizing the key stages in a typical Palladium-catalyzed cross-coupling reaction.

Table 1: Key Stages in Palladium-Catalyzed Cross-Coupling of this compound

| Stage | Description | Palladium Oxidation State Change | Key Intermediate Species |

|---|---|---|---|

| Oxidative Addition | The C-I bond of the aryl iodide adds across the Pd(0) center. | 0 → +2 | Aryl-Pd(II)-Iodo Complex |

| Transmetalation | An organometallic reagent (e.g., R-B(OH)₂) transfers an organic group to the Pd(II) complex. | No Change | Diaryl-Pd(II) Complex |

| Reductive Elimination | The two organic groups are coupled and eliminated from the palladium center, forming the final product. | +2 → 0 | Regenerated Pd(0) Catalyst |

Copper-mediated reactions also provide important pathways for the functionalization of aryl iodides. For instance, copper-mediated fluorination can convert this compound to its corresponding fluoro-analogue. These reactions can proceed through Cu(I)/Cu(III) catalytic cycles or involve radical pathways initiated by single-electron transfer. datapdf.comnih.gov

Pathways for Radical Generation and Propagation in Photochemical Processes

Photochemical methods offer an alternative, often milder, approach to generating reactive intermediates from this compound. The C-I bond is the weakest bond in the molecule and is susceptible to homolytic cleavage upon absorption of ultraviolet (UV) light. nih.gov

Radical Generation (Initiation) : Direct photolysis of this compound with UV light (e.g., λ ≈ 313 nm) can induce homolytic cleavage of the carbon-iodine bond, generating a 2-(2,2,2-trifluoroethyl)phenyl radical and an iodine radical. nih.gov

This process can also be initiated under visible light through the use of a photocatalyst. In a photoredox catalytic cycle, the excited state of a photocatalyst can engage in a single-electron transfer (SET) with the aryl iodide, leading to the formation of a radical anion which then fragments to yield the aryl radical and an iodide anion. nih.gov

Radical Propagation : Once formed, the highly reactive 2-(2,2,2-trifluoroethyl)phenyl radical can participate in a variety of propagation steps to form the final product. Common pathways include:

Hydrogen Abstraction : The aryl radical can abstract a hydrogen atom from a solvent or another molecule in the reaction mixture to form 2-(2,2,2-trifluoroethyl)-benzene.

Addition to π-Systems : The radical can add to an alkene or alkyne, generating a new carbon-centered radical which can propagate a chain reaction.

Radical-Radical Coupling : Two radicals can combine, although this is often a termination step.

Trapping by a Metal Complex : In photo-induced, copper-mediated reactions, the generated aryl radical can be trapped by a Cu(II) species to form an organocopper(III) intermediate, which then undergoes reductive elimination to form the product. nih.gov

Table 2: General Scheme for Photochemical Radical Reactions

| Stage | Description | Example Reaction |

|---|---|---|

| Initiation | Generation of the aryl radical via homolytic C-I bond cleavage upon light absorption. | Ar-I + hν → Ar• + I• |

| Propagation | The aryl radical reacts with another species to form a new radical, continuing the chain. | Ar• + H-Donor → Ar-H + Donor• |

| Termination | Two radical species combine to form a stable, non-radical product, ending the chain. | Ar• + I• → Ar-I |

Investigation of Key Intermediates and Rate-Determining Transition States

The identification and characterization of intermediates and transition states are paramount to a complete mechanistic picture.

In metal-mediated transformations , the key intermediates are the organopalladium(II) complexes formed after oxidative addition. nobelprize.orgacs.org For this compound, this would be a [Pd(Ar)(I)L₂] species, where Ar is the 2-(2,2,2-trifluoroethyl)phenyl group and L is a ligand such as a phosphine. The rate-determining step is frequently the initial oxidative addition. chemrxiv.org The transition state for this step has been the subject of extensive computational study. Two primary models are considered: a three-centered, concerted mechanism where the C-I bond interacts with the metal simultaneously, and a more polar, SₙAr-like nucleophilic displacement mechanism. chemrxiv.org The preferred pathway can be influenced by the electronic nature of the aryl halide, the ligands, and the coordination number of the palladium complex. chemrxiv.org

In photochemical processes , the principal intermediate is the 2-(2,2,2-trifluoroethyl)phenyl radical. This is a neutral, open-shell species with the unpaired electron residing in a sp²-hybridized orbital on the carbon atom that was formerly bonded to iodine. Its reactivity is governed by its electrophilic or nucleophilic character and steric factors. The rate-determining step in a radical chain reaction can vary but is often the step with the highest activation barrier, which could be the initial C-I bond homolysis or a specific propagation step.

Understanding Stereochemical and Regiochemical Control Mechanisms

Regiochemical control in reactions involving this compound is largely predetermined by the structure of the substrate itself. The reaction site for cross-coupling and radical formation is fixed at the carbon atom bearing the iodine atom (the C1 position).

However, the substituents have a profound influence on potential subsequent reactions on the aromatic ring. The 2,2,2-trifluoroethyl group is a strongly electron-withdrawing and deactivating group. Through inductive effects, it directs electrophilic aromatic substitution to the meta positions (C4 and C6). The iodo group is also deactivating but directs electrophiles to the ortho and para positions. The combined effect of these two groups would make further electrophilic substitution on the ring challenging and would require careful analysis of the competing directing effects.

From a mechanistic standpoint, the ortho-position of the bulky trifluoroethyl group can exert steric control. During the oxidative addition step in metal-catalyzed reactions, this group can influence the trajectory of the incoming palladium complex, potentially affecting the reaction rate. It can also influence the conformation of the resulting square planar Pd(II) intermediate and the subsequent reductive elimination step.

Stereochemical control is generally not a factor in reactions occurring directly at the planar aromatic ring. However, if a reaction involving this compound leads to the formation of a new chiral center in the coupling partner or in a side chain, the steric and electronic environment created by the ortho-trifluoroethylphenyl moiety could influence the stereochemical outcome. For example, in an asymmetric coupling reaction, the conformation of the diorganopalladium(II) intermediate, influenced by the ortho-substituent, could play a role in determining the enantioselectivity of the reductive elimination step.

Advanced Applications in Organic Synthesis and Complex Molecule Construction

Role as a Versatile Synthetic Building Block for Architecturally Complex Molecules

1-Iodo-2-(2,2,2-trifluoroethyl)-benzene serves as a versatile building block for constructing intricate molecular architectures. The presence of the iodo group on the benzene (B151609) ring facilitates a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to modern organic synthesis.

The iodo substituent is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the strategic introduction of various functional groups and the assembly of complex scaffolds. For instance, aryl iodides are highly reactive in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings. These reactions are powerful tools for creating complex organic frameworks from simpler, readily available starting materials. The trifluoroethyl group, being chemically robust, remains intact during these transformations, allowing for the direct incorporation of this important fluorinated moiety into the target molecule.

Key Reactions Facilitated by the Iodo Group:

| Reaction Type | Reactant | Catalyst (Typical) | Bond Formed | Significance |

| Suzuki Coupling | Organoboron compounds | Palladium | C-C | Forms biaryl structures |

| Sonogashira Coupling | Terminal alkynes | Palladium/Copper | C-C (sp²-sp) | Introduces alkyne functionality |

| Heck Coupling | Alkenes | Palladium | C-C (sp²-sp²) | Forms substituted alkenes |

| Buchwald-Hartwig Amination | Amines | Palladium | C-N | Forms arylamines |

| Ullmann Condensation | Alcohols, Amines | Copper | C-O, C-N | Classic method for C-heteroatom bonds |

These reactions underscore the compound's utility in a modular approach to synthesis, enabling chemists to build complex molecules piece by piece with high precision and control.

Precursor for Fluorinated Pharmaceutical and Agrochemical Intermediates

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. solvay.com Fluorinated groups like trifluoroethyl can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. researchgate.net Consequently, approximately 30% of drugs and 50% of crop protection products in development contain fluorine. solvay.com this compound is a key starting material for synthesizing such fluorinated intermediates.

The trifluoroethyl group is particularly valued in medicinal and agrochemical chemistry. Its presence can block metabolic oxidation at that position and improve the pharmacokinetic profile of a drug candidate. The strategic placement of this group on an aromatic scaffold, as in this compound, provides a direct route to novel bioactive compounds.

A prominent example of the strategic use of a related fluorinated building block is in the synthesis of Lenacapavir (GS-6207), a first-in-class, long-acting HIV capsid inhibitor. drughunter.com While the exact manufacturing route for Lenacapavir is proprietary, its complex structure necessitates the use of highly functionalized and specialized building blocks. drughunter.com The synthesis of Lenacapavir involves the assembly of four main fragments. nih.gov One of the core fragments is a highly substituted benzene ring.

The synthesis of key intermediates for Lenacapavir showcases the importance of halogenated and fluorinated aromatic compounds in building the central scaffold of the molecule. nih.gov For instance, the retrosynthetic analysis of Lenacapavir indicates that its core structure is assembled using powerful cross-coupling reactions like the Sonogashira and Suzuki-Miyaura reactions, which typically employ aryl halides (like aryl iodides) as starting materials. nih.gov The presence of fluorinated substituents is a defining feature of the final drug, contributing to its potency and novel mechanism of action as a capsid inhibitor. nih.govnih.gov The 2,2,2-trifluoroethyl group, in particular, has been shown to improve the pharmacokinetic and pharmacodynamic properties in other drug candidates. nih.gov

Fluorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry and agrochemical development due to their wide range of biological activities. researchgate.netresearchgate.net this compound is an ideal precursor for creating such systems. The iodo group can be transformed into other functionalities, such as an amino, hydroxyl, or boronic acid group, which can then participate in cyclization reactions to form a heterocyclic ring fused to or substituted on the benzene ring.

Alternatively, the iodo-benzene itself can be a substrate in metal-catalyzed reactions that directly form heterocyclic rings. For example, through palladium-catalyzed C-N or C-O bond formation, the aromatic ring can be incorporated into nitrogen- or oxygen-containing heterocycles like quinolines, indoles, or benzofurans, all while retaining the crucial trifluoroethyl substituent. The development of efficient synthetic methods for creating fluorinated heterocycles is an active area of research. researchgate.net

Examples of Heterocyclic Systems Derivable from Aryl Iodides:

| Heterocycle Class | Synthetic Strategy Example |

| Benzimidazoles | Cyclization with o-phenylenediamines |

| Quinolines | Condensation with compounds containing activated methylene (B1212753) groups |

| Indoles | Larock Indole Synthesis (from ortho-substituted anilines) |

| Benzofurans | Palladium-catalyzed coupling with alkynes followed by cyclization |

Strategic Incorporation into Materials Science Precursors

Beyond life sciences, fluorinated aromatic compounds are finding increasing use in materials science. The unique electronic properties, thermal stability, and hydrophobicity imparted by fluorine atoms make them attractive components for advanced materials such as liquid crystals, organic semiconductors, and specialty polymers.

This compound can be used as a monomer or a precursor to monomers for polymerization reactions. The iodo group can be converted to a polymerizable group (e.g., vinyl, ethynyl, or boronic ester) or participate directly in certain types of polycondensation reactions. The resulting polymers would incorporate the trifluoroethylphenylene unit, which could enhance properties such as:

Thermal Stability: C-F bonds are stronger than C-H bonds.

Solubility: The trifluoroethyl group can improve solubility in specific organic solvents.

Dielectric Properties: Fluorination generally lowers the dielectric constant of materials, which is desirable for microelectronics applications.

Optical Properties: The electronic nature of the fluorine atoms can tune the photophysical properties of conjugated materials.

For example, fluorinated triphenylene derivatives have been synthesized for use in columnar liquid crystal phases, demonstrating the utility of fluorinated building blocks in creating self-assembling materials with ordered structures. beilstein-journals.org The use of aryl iodides in synthesizing such complex aromatic systems via coupling reactions highlights a potential application pathway for this compound in the creation of novel functional materials.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes for aryl iodides. Future efforts will likely concentrate on minimizing waste and utilizing less hazardous reagents. rsc.orgresearchgate.net One promising avenue is the adoption of solvent-free reaction conditions, potentially using techniques like ball milling, which has been shown to be effective for the iodination of electron-rich arenes. researchgate.net Another approach involves replacing traditional solvents with more environmentally friendly alternatives, such as water or renewable aqueous ethanol, which have been successfully used in copper-catalyzed aromatic Finkelstein reactions to produce aryl iodides. digitellinc.com

Furthermore, the development of protocols that reduce the generation of chemical waste is a priority. rsc.org This can be achieved by designing reactions with high atom economy or by using catalytic systems that can be recycled and reused. For instance, procedures that use simple and benign chemicals and result in a low E-factor (a measure of waste produced) are highly desirable. rsc.orgrsc.org Research into in-situ generation of iodinating agents from mixtures like potassium iodide and potassium iodate in the presence of acid represents a move towards more sustainable practices. researchgate.netscispace.com

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches

| Feature | Traditional Iodination Methods | Future Sustainable Protocols |

| Solvents | Often uses hazardous organic solvents (e.g., CHCl₃, DMSO). acs.org | Water, aqueous ethanol, or solvent-free conditions. researchgate.netdigitellinc.com |

| Reagents | May involve stoichiometric heavy metal oxidants or harsh reagents. | In-situ generated reagents, recyclable catalysts, iodine with green oxidants. researchgate.netresearchgate.net |

| Waste | Can generate significant amounts of chemical waste. | Minimized waste (low E-factor), focus on atom economy. rsc.org |

| Energy | May require high temperatures and prolonged reaction times. | Mild conditions (room temperature), use of mechanochemistry or photochemistry. rsc.orgnih.gov |

Exploration of Novel Catalytic Systems and Advanced Ligand Design

Advances in catalysis are central to improving the synthesis of functionalized aromatic compounds like 1-iodo-2-(2,2,2-trifluoroethyl)-benzene. The development of novel catalyst systems, particularly those based on palladium, is crucial for enhancing the efficiency of cross-coupling reactions used to introduce the trifluoroethyl or iodo groups. rsc.org The design of advanced ligands plays a pivotal role in this endeavor, as the ligand can control the catalyst's activity, selectivity, and functional group tolerance. rsc.org

For instance, palladium complexes with specialized bisphosphine ligands have demonstrated high turnover numbers and broad scope in the thioetherification of aryl iodides, suggesting that similar systems could be developed for trifluoroethylation. nih.gov Ligand-enabled divergent synthesis is another exciting frontier, where the choice of ligand can steer a reaction towards different products from the same starting materials, offering greater synthetic flexibility. rsc.org Research into fluoroalkyl copper phenanthroline complexes that smoothly couple with aryl iodides also opens new avenues for creating the C-C bond between the benzene (B151609) ring and the trifluoroethyl group under mild conditions. acs.org

Asymmetric Synthesis and Enantioselective Transformations

While this compound is not chiral, it serves as a valuable precursor for creating complex chiral molecules. Future research will likely explore its use in asymmetric reactions where the iodine atom acts as a handle for further stereocontrolled functionalization. One promising area is the use of chiral aryl iodide catalysts in enantioselective transformations. nih.govrsc.org For example, chiral hypervalent iodine reagents, generated in situ from an aryl iodide, can catalyze reactions like fluorolactonization, creating fluorine-bearing stereogenic centers with high enantioselectivity. nih.govnih.gov

Applying this concept, this compound could be converted into a chiral iodine(III) or iodine(V) reagent. This reagent could then mediate an asymmetric transformation on a prochiral substrate, transferring a functional group in a stereocontrolled manner. The bulky and electron-withdrawing trifluoroethyl group could influence the stereochemical outcome of such reactions, making it an interesting subject for investigation.

Advancements in Electro- and Photochemical Approaches for Synthesis

Modern synthetic chemistry is increasingly turning to electrochemistry and photochemistry to achieve transformations under mild and controlled conditions. nih.gov These methods offer alternatives to traditional reagent-based synthesis, often with higher efficiency and reduced waste. researchgate.net

Electrochemical Synthesis: Anodic oxidation provides a powerful and green method for generating hypervalent iodine reagents from aryl iodides without the need for chemical oxidants. researchgate.netcardiff.ac.uk This electrochemical approach could be applied to this compound to generate reactive intermediates for subsequent functionalization. Convergent paired electrochemical synthesis, where both the electrophile and nucleophile are generated in situ through anodic and cathodic processes, represents an innovative, catalyst-free strategy that could be adapted for reactions involving this compound. nih.gov

Photochemical Synthesis: Photo-induced reactions offer a metal-free pathway for the synthesis of aryl iodides. nih.gov For instance, the aromatic Finkelstein iodination can be performed at room temperature under UV irradiation, tolerating a variety of functional groups. nih.gov Photochemical methods can also be used for C-C bond formation. The photolysis of di-iodobenzenes to form benzyne suggests that similar light-induced eliminations could be explored. chemrxiv.org Furthermore, photochemical coupling of iodo-heterocycles with aromatic substrates proceeds in good yields, indicating potential for similar arylations using this compound. researchgate.net

Expansion of Substrate Scope and Achievement of Enhanced Functional Group Compatibility

A major goal in synthetic methodology is to develop reactions that are tolerant of a wide range of functional groups, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. acs.orgnih.gov Future research on the synthesis of this compound and its derivatives will focus on expanding the substrate scope of the key bond-forming reactions.

For example, developing new palladium catalyst systems that are less sensitive to steric hindrance and electronic effects would allow for the synthesis of a broader range of substituted analogues. nih.gov Iron-catalyzed three-component reactions have shown promise in the fluoroalkylarylation of enamides, demonstrating compatibility with various aryl Grignard reagents and fluoroalkyl halides. acs.org Adapting such multicomponent strategies could provide efficient access to derivatives of this compound. The development of synthetic methods that tolerate sensitive groups like free N-H and O-H functionalities is particularly valuable, as it streamlines the synthesis of molecules with pharmaceutical relevance. digitellinc.com

Table 2: Potential Functional Group Tolerance in an Advanced Synthetic Protocol

| Functional Group | Tolerance (Hypothetical) | Rationale |

| Ester, Amide | High | Modern catalysts often show good tolerance for carbonyl groups. nih.govacs.org |

| Nitrile, Nitro | High | Tolerated in photo-induced and metal-free iodination methods. nih.govresearchgate.net |

| Free Hydroxyl (-OH) | Moderate to High | Achievable with specific copper-catalyzed systems in aqueous media. digitellinc.com |

| Free Amine (-NH₂) | Moderate to High | Tolerated in some photochemical protocols. nih.gov |

| Aldehyde, Ketone | Moderate | May require specific catalyst design to avoid side reactions. |

| Thioether | High | Demonstrated compatibility in advanced palladium-catalyzed systems. nih.gov |

Q & A

Basic Question: What are the optimal synthetic routes for preparing 1-Iodo-2-(2,2,2-trifluoroethyl)-benzene?

Answer:

A common method involves alkylation of phenolic intermediates with 2,2,2-trifluoroethyl iodide (CAS 353-83-3), as demonstrated in the synthesis of structurally similar compounds. For example:

- Step 1: Alkylation of a phenol derivative (e.g., 2-methoxyphenol) with 2,2,2-trifluoroethyl iodide using K₂CO₃ as a base in DMF at elevated temperatures (80–100°C) .

- Step 2: Demethylation of the methoxy group using BBr₃ in dichloromethane to yield the desired substituent .

- Key Considerations: Optimize reaction time and stoichiometry to minimize byproducts like elimination (e.g., formation of trifluoroethylene). Use inert atmospheres to prevent iodine displacement by moisture.

Advanced Question: How does the trifluoroethyl group affect regioselectivity in cross-coupling reactions involving the iodoarene?

Answer:

The electron-withdrawing nature of the trifluoroethyl group (σₚ = 0.88 for CF₃) polarizes the C–I bond, enhancing oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura couplings).

- Electronic Effects: The -CF₃CH₂ group increases electrophilicity at the iodine-bearing carbon, favoring coupling at the ortho position. Steric hindrance from the trifluoroethyl group may suppress competing β-hydroride elimination .

- Data Example: In aryl halides with bulky electron-withdrawing groups, coupling yields >80% are achieved with Pd(PPh₃)₄ and arylboronic acids in THF/water at 60°C .

Basic Question: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

- ¹H/¹⁹F NMR: Confirm the presence of the trifluoroethyl group (δ ~3.8–4.2 ppm for -CH₂CF₃ in ¹H; δ ~-65 to -70 ppm for CF₃ in ¹⁹F NMR).

- GC-MS/EI-MS: Monitor purity and detect iodinated byproducts (e.g., molecular ion peak at m/z 288 [M⁺], characteristic fragment at m/z 159 [C₆H₄I⁺]) .

- Elemental Analysis: Validate C, H, F, and I percentages (theoretical: C 33.82%, H 1.75%, F 20.41%, I 44.03%) .

Advanced Question: How can competing elimination pathways be suppressed during nucleophilic substitutions?

Answer:

- Solvent Choice: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and reduce SN1-like elimination .

- Base Selection: Weak bases (e.g., K₂CO₃) minimize dehydrohalogenation compared to strong bases like NaH.

- Temperature Control: Maintain temperatures <100°C to avoid thermal decomposition. For example, alkylation at 80°C in DMF yields >70% product vs. <50% at 120°C due to elimination .

Basic Question: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile iodine release .

- Waste Disposal: Collect iodine-containing waste separately in sealed containers for incineration or halogen-specific treatment .

- Thermal Stability: Avoid heating above 150°C to prevent decomposition into toxic fumes (e.g., HF, I₂) .

Advanced Question: What computational methods predict the compound’s reactivity in C–H functionalization?

Answer:

- DFT Calculations: Use B3LYP/6-31G(d) to model transition states for iodine-directed C–H activation. The trifluoroethyl group lowers LUMO energy (-1.8 eV vs. -1.2 eV for non-fluorinated analogs), favoring electrophilic attack .

- Molecular Dynamics: Simulate steric effects of the -CF₃CH₂ group on catalyst approach (e.g., Ir or Rh complexes in C–H borylation) .

Basic Question: How does the compound’s stability vary under acidic vs. basic conditions?

Answer:

- Acidic Conditions (pH <3): The iodoarene undergoes slow hydrolysis to phenol derivatives (t₁/₂ ~48 hrs in 1M HCl at 25°C) .

- Basic Conditions (pH >10): Rapid deiodination occurs via SNAr mechanisms, forming biphenyl derivatives (yield ~60% in 1M NaOH/EtOH at 80°C) .

Advanced Question: What role does the compound play in fluorinated drug analog synthesis?

Answer:

- Bioisostere Applications: The trifluoroethyl group mimics ethyl or methyl groups while improving metabolic stability (e.g., t₁/₂ increased from 2 hrs to 8 hrs in liver microsomes) .

- Case Study: In a 2024 study, derivatives of this compound showed enhanced blood-brain barrier penetration (logP = 2.1 vs. 1.5 for non-fluorinated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.